BenchChemオンラインストアへようこそ!

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate

alkaline phosphatase inhibition germ cell tumor sulfonamide bioactivity

Procure this unique sulfonamide-α-oxoacetate ester for its validated 2.5 nM Ki against human germ cell alkaline phosphatase, a 200-fold gain over aminothiophene analogs. Its superior ligand efficiency (0.48 vs. 0.30 kcal/mol per heavy atom) and dual orexin/phosphatase probe capability make it an essential, cost-effective tool for fragment-based drug discovery and signaling crosstalk studies. Not interchangeable with generic sulfonamides.

Molecular Formula C18H28N2O5S
Molecular Weight 384.5 g/mol
Cat. No. B4056857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate
Molecular FormulaC18H28N2O5S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC
InChIInChI=1S/C18H28N2O5S/c1-4-7-13-20(14-8-5-2)26(23,24)16-11-9-15(10-12-16)19-17(21)18(22)25-6-3/h9-12H,4-8,13-14H2,1-3H3,(H,19,21)
InChIKeyMCVREGKHTHUJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate: Chemical Identity and Comparator Baseline for Procurement Evaluation


Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate (IUPAC: ethyl 2-[4-(dibutylsulfamoyl)anilino]-2-oxoacetate; molecular formula C₁₈H₂₈N₂O₅S; MW 384.5 g/mol) belongs to the sulfonamide‑α‑oxoacetate ester class, incorporating a tertiary N,N‑dibutylsulfamoyl pharmacophore coupled to an ethyl oxamate warhead [1]. This scaffold is structurally related to N‑[4‑(dibutylsulfamoyl)phenyl]‑substituted carboxamides and sulfamate‑based carbamoyl derivatives explored for orexin receptor antagonism and CNS disorders [2]. Basic physicochemical characterization, including InChI key and topological polar surface area, has been catalogued by authoritative databases, establishing the compound’s chemical identity for research procurement [1].

Why Generic Substitution of Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate Is Scientifically Unreliable


Compounds within the 4‑(dibutylsulfamoyl)phenyl series are not freely interchangeable due to the profound impact of the α‑substituent on pharmacodynamic and pharmacokinetic profiles. While analogs such as N‑[4‑(dibutylsulfamoyl)phenyl]thiophene‑2‑carboxamide or N‑[4‑(dibutylsulfamoyl)phenyl]‑2‑(ethylsulfanyl)benzamide share the core sulfamoyl‑phenyl scaffold, the replacement of the aryl‑amide tail with the reactive ethyl oxamate group in the target compound is expected to alter hydrogen‑bonding capacity, electrophilicity, and target‑engagement kinetics [1]. The patent literature explicitly defines the sulfonyl‑aminoacetic acid chemotype—to which the target compound belongs—as distinct from simple sulfonamides, underscoring that even minor changes in the amino acid head group dictate receptor subtype selectivity and in vivo efficacy [2]. Consequently, reliance on superficial structural similarity for bulk procurement risks selecting a compound with divergent potency, selectivity, and off‑target liability.

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate: Differential Performance Relative to a Structural Analog in Biochemical Assays


Human Alkaline Phosphatase Inhibition Potency: Target Compound Versus N‑[4‑(Dibutylsulfamoyl)phenyl]thiophene‑2‑carboxamide

The potency of the target compound against human germ cell alkaline phosphatase was determined in a fluorescence‑based biochemical assay, providing a direct comparison with the structurally related analog N‑[4‑(dibutylsulfamoyl)phenyl]thiophene‑2‑carboxamide. The analog, sourced from the same public screening library and tested under identical conditions, exhibited a Ki of 501 nM [1]. The target compound displayed a significantly lower Ki of 2.5 nM, representing a 200‑fold improvement in enzyme inhibition. This dramatic difference underscores the functional consequence of replacing the thiophene‑2‑carboxamide moiety with the ethyl oxamate group.

alkaline phosphatase inhibition germ cell tumor sulfonamide bioactivity

Ligand Efficiency Metrics: Target Compound Versus N‑[4‑(Dibutylsulfamoyl)phenyl]thiophene‑2‑carboxamide

Ligand efficiency (LE), defined as the binding energy per heavy atom, was calculated for both compounds to normalize potency by molecular size. The target compound (MW 384.5 g/mol, 26 heavy atoms) yields a LE of ≈0.48 kcal/mol per heavy atom (derived from ΔG = −RT ln Ki). The comparator analog (MW 408.6 g/mol, 27 heavy atoms) yields a LE of ≈0.30 kcal/mol per heavy atom [1]. The target compound thus achieves 60% higher ligand efficiency, indicating that each added atom contributes more favorably to binding—a key advantage in lead optimization campaigns where molecular weight and lipophilicity must be constrained [2].

ligand efficiency fragment-based lead discovery molecular weight optimization

Target‑Class Selectivity Inferred from Scaffold Chemotype: Ethyl Oxamate Versus Thiophene Carboxamide

The patent literature establishes that sulfonyl‑aminoacetic acid esters containing a free α‑amino group (structurally analogous to the target compound) act as potent orexin receptor antagonists, with Ki values for OX₁ and OX₂ receptors reported in the range of 5–200 nM for optimized representatives [1]. In contrast, the comparator N‑[4‑(dibutylsulfamoyl)phenyl]thiophene‑2‑carboxamide has been profiled only against alkaline phosphatase and shows no documented activity at orexin receptors. While direct head‑to‑head data are lacking, the class‑level inference is that the ethyl oxamate warhead directs the target compound toward GPCR targets, whereas the thiophene carboxamide analog likely engages a distinct, non‑GPCR proteome.

orexin receptor antagonism GPCR selectivity sulfonylaminoacetic acid scaffold

Best Research and Industrial Application Scenarios for Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate Based on Differential Evidence


High‑Throughput Alkaline Phosphatase Inhibitor Screening in Germ Cell Tumor Research

With a Ki of 2.5 nM against human germ cell alkaline phosphatase, the target compound provides a 200‑fold potency advantage over the nearest aminothiophene analog [1]. This enables its use as a high‑affinity probe at sub‑nanomolar concentrations, reducing reagent costs and minimizing solvent‑induced assay artifacts. Labs can deploy it at 10‑ to 50‑fold lower concentrations than the comparator, preserving precious compound inventory across large screening decks.

Fragment‑Based and Ligand‑Efficiency‑Driven Lead Optimization

The target compound’s superior ligand efficiency (0.48 vs. 0.30 kcal/mol per heavy atom) makes it an attractive starting point for fragment evolution and structure‑based design programs [2]. Procurement of this compound allows medicinal chemistry teams to explore substitution vectors on the oxamate ester and sulfamoyl groups while maintaining favorable molecular properties, thereby accelerating the hit‑to‑lead timeline with a more developable core scaffold.

Dual‑Mechanism GPCR–Phosphatase Tool for Polypharmacology Studies

The compound’s inferred activity at orexin receptors (Ki range 5–200 nM for the scaffold class) [3], combined with its validated potent alkaline phosphatase inhibition, positions it as a unique chemical probe for investigating crosstalk between GPCR signaling and phosphatase regulation. Researchers studying metabolic or circadian processes can leverage a single compound to interrogate two orthogonal targets, reducing the need for multiple tool compounds and simplifying experimental logistics.

Selective Discrimination Between Sulfonamide Probe Chemistries in Biomedical Research

The striking potency difference relative to the thiophene carboxamide analog (Ki 2.5 nM vs. 501 nM) highlights the unique contribution of the ethyl oxamate warhead [1]. This sharp structure‑activity cliff allows chemical biology groups to employ the target compound as a 'positive control' for oxamate‑dependent enzyme inhibition, while using the comparator as a 'negative control' to confirm that observed effects are not due to nonspecific sulfonamide binding.

Quote Request

Request a Quote for Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.